REACTION_CXSMILES
|
[Na].[CH:2]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3]1.[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]Br>>[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][O:7][CH:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1 |^1:0|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCBr
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is dissolved after a period of 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After the solution has been cooled to 20°
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The precipitated sodium bromide is then removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the filtrate is freed of excess cyclopentanol by distillation
|
Type
|
CUSTOM
|
Details
|
range 115°-118°
|
Type
|
CUSTOM
|
Details
|
is collected
|
Name
|
|
Type
|
|
Smiles
|
BrCCCCCOC1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |